molecular formula C15H13N5O2 B12031771 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510761-21-4

6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12031771
CAS No.: 510761-21-4
M. Wt: 295.30 g/mol
InChI Key: QPLBQSDZGWXHEW-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic derivative characterized by a fused triaza ring system, a prop-2-enyl substituent, and a carboxamide group. Its synthesis likely involves multi-step cyclization and functionalization processes, analogous to methodologies described for spirocyclic and heterocyclic compounds in recent literature .

Properties

CAS No.

510761-21-4

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C15H13N5O2/c1-2-6-20-12(16)9(13(17)21)8-10-14(20)18-11-5-3-4-7-19(11)15(10)22/h2-5,7-8,16H,1,6H2,(H2,17,21)

InChI Key

QPLBQSDZGWXHEW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C1=N)C(=O)N)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be achieved through a multistep process involving the cyclization of appropriate precursors. One common method involves the reaction of arylmethylidenecyanoacetic esters with N-arylamides of malonic acid in absolute ethanol at room temperature, using piperidine as a basic catalyst . The reaction proceeds through the formation of intermediate Michael adducts, followed by intramolecular cyclization to yield the desired tricyclic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imino or oxo groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or amines in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Spirocyclic and Heterocyclic Families

Example Compound: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

Feature Target Compound Spirocyclic Analogue
Core Structure Tricyclic (1,7,9-triazatricyclo[8.4.0.0³,⁸]) Spiro[4.5]decane with fused oxa-aza rings
Key Functional Groups Imino, oxo, prop-2-enyl, carboxamide Benzothiazole, dimethylamino, oxo, hydroxyl
Synthesis Likely involves cycloaddition or ring-closing metathesis (hypothetical) Condensation of spiro-diones with benzothiazole derivatives
Bioactivity Hypothesized antimicrobial or enzyme inhibitory activity Reported applications in organic synthesis; bioactivity under investigation

Key Differences :

  • The prop-2-enyl group introduces unsaturated reactivity absent in the spirocyclic compound, which may influence metabolic stability .
Comparison with Cephalosporin Derivatives

Example Compound : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Feature Target Compound Cephalosporin Derivative
Core Structure Non-β-lactam triazatricyclo β-Lactam bicyclic system (5-thia-1-azabicyclo[4.2.0])
Key Functional Groups Carboxamide, imino-oxo Thiadiazolethio, tetrazolyl, carboxylate
Therapeutic Potential Undefined (exploratory stage) Antibacterial (broad-spectrum β-lactam activity)

Key Differences :

  • The absence of a β-lactam ring in the target compound eliminates susceptibility to β-lactamase degradation, a common limitation in cephalosporins .
  • The carboxamide group may offer hydrogen-bonding interactions distinct from the carboxylate in cephalosporins, altering pharmacokinetic profiles .

Biological Activity

The compound 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

This compound features a tricyclic structure with multiple functional groups that contribute to its reactivity and biological activity. The molecular formula is C17H17N5O2C_{17}H_{17}N_{5}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

PropertyValue
Molecular FormulaC₁₇H₁₇N₅O₂
IUPAC Name6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS Number371143-97-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor ligand , modulating various biochemical pathways:

  • Enzyme Inhibition : The compound may bind to the active site of enzymes, preventing substrate binding and catalysis.
  • Receptor Modulation : It can interact with cellular receptors to influence signal transduction pathways.

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit significant pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the imino group suggests potential antibacterial and antifungal activities.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds within the same chemical family:

  • Anticancer Studies :
    • A study demonstrated that triazatricyclo derivatives exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis pathways .
    • Another research highlighted the compound's ability to inhibit tumor growth in animal models when administered at specific dosages .
  • Antimicrobial Studies :
    • Research has shown that similar compounds display significant antibacterial activity against Gram-positive and Gram-negative bacteria .
    • The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis and Chemical Reactions

The synthesis of 6-imino-2-oxo-7-prop-2-enyl involves multi-step organic reactions such as the Biginelli reaction—a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

Common Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing reducing agents such as sodium borohydride.

These reactions are crucial for modifying the compound's properties to enhance its biological activity.

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